molecular formula C8H8BrN B15175631 1-(2-Propynyl)pyridinium bromide CAS No. 6613-03-2

1-(2-Propynyl)pyridinium bromide

Cat. No.: B15175631
CAS No.: 6613-03-2
M. Wt: 198.06 g/mol
InChI Key: ASBBJVLVCDALAW-UHFFFAOYSA-M
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Description

1-(2-Propynyl)pyridinium bromide is a quaternary ammonium compound with a pyridinium ring substituted by a propynyl group at the nitrogen atom

Preparation Methods

1-(2-Propynyl)pyridinium bromide can be synthesized through the reaction of pyridine with propargyl bromide. The reaction typically occurs in anhydrous ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

1-(2-Propynyl)pyridinium bromide undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Propynyl)pyridinium bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Propynyl)pyridinium bromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

1-(2-Propynyl)pyridinium bromide can be compared with other pyridinium salts, such as:

    1-Methylpyridinium bromide: Similar in structure but with a methyl group instead of a propynyl group.

    1-Benzylpyridinium bromide: Contains a benzyl group, leading to different chemical properties and applications.

    1-Ethylpyridinium bromide:

Properties

CAS No.

6613-03-2

Molecular Formula

C8H8BrN

Molecular Weight

198.06 g/mol

IUPAC Name

1-prop-2-ynylpyridin-1-ium;bromide

InChI

InChI=1S/C8H8N.BrH/c1-2-6-9-7-4-3-5-8-9;/h1,3-5,7-8H,6H2;1H/q+1;/p-1

InChI Key

ASBBJVLVCDALAW-UHFFFAOYSA-M

Canonical SMILES

C#CC[N+]1=CC=CC=C1.[Br-]

Origin of Product

United States

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